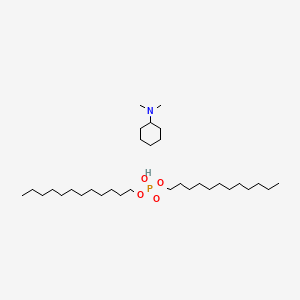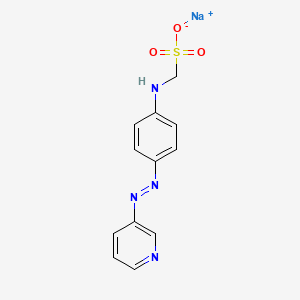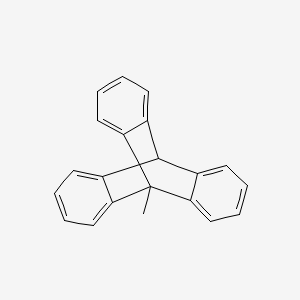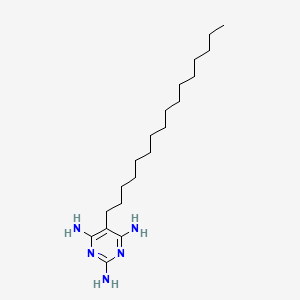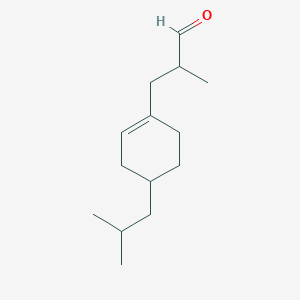
4-(1,1-Dimethylethyl)-alpha-methylcyclohexene-1-propan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 304-732-4 is a compound listed in the European INventory of Existing Commercial chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of EINECS 304-732-4 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Thermal Spraying: This method involves the deposition of materials in a molten or semi-molten state onto a surface.
Electrospark Deposition Technology: This technique uses electrical discharges to deposit material onto a substrate.
Magnetron Sputtering: A process where particles are ejected from a target material due to bombardment of the target by energetic particles.
Chemical Reactions Analysis
EINECS 304-732-4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons by the compound.
Substitution: This reaction involves the replacement of an atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
EINECS 304-732-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in biological studies to understand cellular processes and mechanisms.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism by which EINECS 304-732-4 exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in cellular processes and functions. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
EINECS 304-732-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Amyl Nitrite: Used as a vasodilator and in the treatment of certain medical conditions.
Bismuth Tetroxide: Employed in various industrial applications.
Mercurous Oxide: Used in the production of certain types of batteries.
EINECS 304-732-4 is unique due to its specific chemical properties and applications, which distinguish it from these similar compounds.
Properties
CAS No. |
94278-42-9 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-methyl-3-[4-(2-methylpropyl)cyclohexen-1-yl]propanal |
InChI |
InChI=1S/C14H24O/c1-11(2)8-13-4-6-14(7-5-13)9-12(3)10-15/h6,10-13H,4-5,7-9H2,1-3H3 |
InChI Key |
PECVMVCMTFZRGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCC(=CC1)CC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


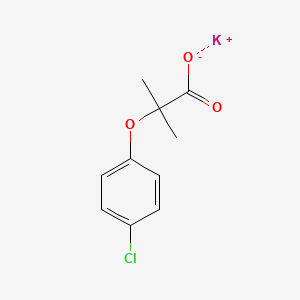


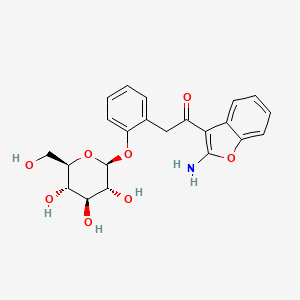
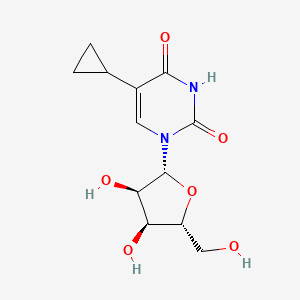
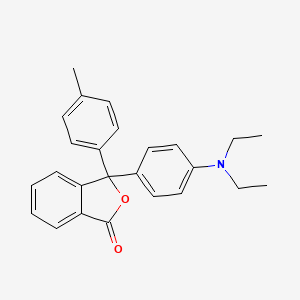
![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)
